6-Chloro-3-(4-chlorophenyl)-2-(2,2-diphenylethenyl)-1H-indene
Description
6-Chloro-3-(4-chlorophenyl)-2-(2,2-diphenylethenyl)-1H-indene is a polycyclic aromatic hydrocarbon featuring an indene core substituted with chlorine, a 4-chlorophenyl group, and a 2,2-diphenylethenyl moiety. Its structural complexity confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical intermediates .
Properties
CAS No. |
919789-18-7 |
|---|---|
Molecular Formula |
C29H20Cl2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-2-(2,2-diphenylethenyl)-1H-indene |
InChI |
InChI=1S/C29H20Cl2/c30-25-13-11-22(12-14-25)29-24(17-23-18-26(31)15-16-27(23)29)19-28(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,18-19H,17H2 |
InChI Key |
AGCNHHAAKYPMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-3-(4-chlorophenyl)-2-(2,2-diphenylethenyl)-1H-indene is a synthetic compound with potential applications in various fields, including pharmacology and material science. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₁₀Cl₂
- Molecular Weight : 261.146 g/mol
- LogP : 4.98 (indicating high lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives of indene compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems .
Efficacy in Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |
| SH-SY5Y (Neuroblastoma) | 12.0 | Neuroprotection via ROS scavenging |
Case Study 1: Anticancer Activity
A study conducted on the MCF-7 breast cancer cell line evaluated the compound's effect on cell viability. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
Case Study 2: Neuroprotective Effects
In a neuroblastoma model (SH-SY5Y), the compound was tested for its ability to protect against oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in reactive oxygen species (ROS) levels, suggesting potential neuroprotective properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural or functional similarities with the target molecule:
*Molecular weight estimated based on substituent contributions.
Key Differences and Implications
Substituent Effects on Reactivity
- Chlorine vs. Hydroxyl Groups : The target compound’s chlorine atoms enhance electron-withdrawing effects and stability compared to hydroxyl-containing analogues like (S)-6,6'-bis(4-chlorophenyl)-spirobiindene-diol . This makes the target less polar but more resistant to oxidation.
- Ethenyl vs. Acetyl Groups : The 2,2-diphenylethenyl group in the target introduces steric hindrance and extended conjugation, unlike the acetyl group in 2-[(4-chlorophenyl)phenylacetyl]-1,3-indandione . This could favor applications in charge-transfer materials.
Molecular Weight and Solubility
- The target compound’s higher molecular weight (~403 g/mol) compared to simpler derivatives like 2-Ethyl-4-phenylindene (220 g/mol) suggests lower solubility in polar solvents, limiting its use in aqueous systems.
Functional Diversity
- Chiral vs. Non-Chiral: Unlike the spirobiindene-diol derivative , the target lacks chiral centers, reducing its utility in enantioselective catalysis but simplifying synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
